3,5-Diamino-6-chloropyrazine-2-carboxylic acid

pKa Ionization state Chromatographic retention

3,5-Diamino-6-chloropyrazine-2-carboxylic acid (CAS 4878-36-8, molecular formula C5H5ClN4O2, molecular weight 188.57 g/mol) is a multifunctional pyrazine derivative substituted with amino groups at the 3- and 5-positions, a chlorine atom at the 6-position, and a carboxylic acid at the 2-position. This compound is officially designated as Amiloride EP Impurity B and Amiloride Acid (USP), and is recognized as an acidic degradation product of the potassium-sparing diuretic amiloride.

Molecular Formula C5H5ClN4O2
Molecular Weight 188.57 g/mol
CAS No. 4878-36-8
Cat. No. B1236903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diamino-6-chloropyrazine-2-carboxylic acid
CAS4878-36-8
Synonyms3,5-diamino-6-chloro-pyrazine acid
Molecular FormulaC5H5ClN4O2
Molecular Weight188.57 g/mol
Structural Identifiers
SMILESC1(=C(N=C(C(=N1)Cl)N)N)C(=O)O
InChIInChI=1S/C5H5ClN4O2/c6-2-4(8)10-3(7)1(9-2)5(11)12/h(H,11,12)(H4,7,8,10)
InChIKeyOCSQJDAUOOHJEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Diamino-6-chloropyrazine-2-carboxylic Acid (CAS 4878-36-8): Pharmacopeial Impurity Standard, Synthetic Precursor, and Distinct Heterocyclic Building Block for Procurement


3,5-Diamino-6-chloropyrazine-2-carboxylic acid (CAS 4878-36-8, molecular formula C5H5ClN4O2, molecular weight 188.57 g/mol) is a multifunctional pyrazine derivative substituted with amino groups at the 3- and 5-positions, a chlorine atom at the 6-position, and a carboxylic acid at the 2-position . This compound is officially designated as Amiloride EP Impurity B and Amiloride Acid (USP), and is recognized as an acidic degradation product of the potassium-sparing diuretic amiloride [1]. It serves dual roles as both a pharmacopeial reference standard for impurity profiling in finished amiloride drug products and as the direct synthetic precursor from which amiloride itself is formally derived via monoacylation of guanidine [2]. The compound is typically supplied as a solid with a purity of ≥95% to 98% (HPLC), accompanied by full characterization data including NMR, MS, and HPLC for regulatory compliance .

Why a Methyl Ester, the Parent Drug Amiloride, or Other In-Class Pyrazines Cannot Substitute for 3,5-Diamino-6-chloropyrazine-2-carboxylic Acid in Regulated Workflows


The presence of the free carboxylic acid at the 2-position of the pyrazine ring fundamentally differentiates this compound from its closest structural analogs. Compared to Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (CAS 1458-01-1, Amiloride EP Impurity A), the carboxylic acid confers a dramatically different ionization state at physiological pH (pKa 3.94 vs. -0.10), altering chromatographic retention, mass spectrometric response, and solubility in aqueous media . Compared to amiloride itself (CAS 2609-46-3), which bears a guanidine moiety in place of the free carboxyl group, the target compound lacks the basic guanidine function (amiloride pKa 8.7) and instead exhibits acidic character that dictates its formation pathway as a hydrolytic degradation product under alkaline stress conditions [1]. These divergent physicochemical properties mean that methyl ester or carboxamide congeners cannot be used interchangeably as reference standards, synthetic intermediates, or degradation markers without invalidating analytical methods or compromising synthetic route fidelity.

Product-Specific Quantitative Differentiation Evidence for 3,5-Diamino-6-chloropyrazine-2-carboxylic Acid (CAS 4878-36-8) Versus Closest Analogs


Carboxylic Acid vs. Methyl Ester: A 4-Unit pKa Gap that Determines Ionization State at Physiological pH and Chromatographic Behavior

The target compound bears a free carboxylic acid group with a predicted pKa of 3.94 ± 0.10, whereas its closest structural analog, Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (CAS 1458-01-1, Amiloride EP Impurity A), has the carboxylic acid methyl-esterified, resulting in a most basic predicted pKa of -0.10 ± 0.10 . This represents a pKa difference of approximately 4.04 units, meaning that at physiological pH (7.4) the target compound exists predominantly in its ionized carboxylate form, while the methyl ester remains completely unionized. This ionization divergence directly impacts reversed-phase HPLC retention, aqueous solubility, and mass spectrometric ionization efficiency [1].

pKa Ionization state Chromatographic retention Physicochemical differentiation

Pharmacopeial Designation as Amiloride EP Impurity B / USP Amiloride Acid: A Regulated Reference Standard Identity That Cannot Be Met by the Methyl Ester (Impurity A)

The target compound is officially designated as Amiloride EP Impurity B under the European Pharmacopoeia and as Amiloride Acid under the USP, supplied with detailed characterization data compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of amiloride [1][2]. In contrast, the methyl ester analog (CAS 1458-01-1) is designated as Amiloride EP Impurity A (USP Related Compound A), a distinct pharmacopeial entity with different acceptance criteria and chromatographic behavior [3]. The target compound is described as an acidic degradation product detected in amiloride drug substance batches, arising from hydrolytic or oxidative pathways during synthesis, isolation, or storage, and therefore requires routine monitoring under pharmacopoeial impurity profiling [1].

Pharmacopeial reference standard Impurity profiling Regulatory compliance Quality control

The Direct Synthetic Precursor to Amiloride: Carboxylic Acid as the Key Acylation Substrate for Guanidine Coupling per US Patent 3,313,813

Amiloride (3,5-diamino-N-carbamimidoyl-6-chloropyrazine-2-carboxamide) is formally defined by ChEBI as 'a member of the class of pyrazines resulting from the formal monoacylation of guanidine with the carboxy group of 3,5-diamino-6-chloropyrazine-2-carboxylic acid,' referencing the foundational US patent 3,313,813 [1][2]. This means the target compound serves as the direct and irreducible synthetic precursor to amiloride: the carboxylic acid is activated and coupled with guanidine to form the acylguanidine pharmacophore. The methyl ester (Impurity A) can also serve as an alternative substrate for amiloride synthesis via direct aminolysis with guanidine [3], but the free carboxylic acid offers a distinct synthetic entry point for amide coupling strategies that avoid the transesterification or base-mediated hydrolysis step required when starting from the ester.

Amiloride synthesis Synthetic intermediate Guanidine acylation Chemical manufacturing

Experimentally Confirmed Alkaline Degradation Product of Amiloride: UPLC/MS Identification of the Carboxylic Acid as a Forced Degradation Marker

In a stability-indicating UPLC method developed and validated for the simultaneous determination of beta-blockers and diuretic drugs, forced alkaline degradation of Amiloride hydrochloride with sodium hydroxide generated two previously unreported degradants [1]. Using UPLC/MS and mechanistic chemistry, the two impurities were structurally characterized as 3,5-diamino-6-chloropyrazine-2-carboxylic acid (designated as impurity A in this study) and 3-chloropyrazine-2,6-diamine (impurity B) [1]. These degradants result from destruction of the guanidine moiety of amiloride hydrochloride under alkaline conditions. The UPLC method achieved chromatographic separation of all drugs on a Waters Acquity BEH C18, 50×2.1 mm, 1.7 μm column within a short runtime of 3.3 minutes, and was validated according to ICH guidelines with respect to specificity, linearity, accuracy, precision, and robustness [1].

Forced degradation Stability-indicating assay Degradation product UPLC/MS characterization

LogP and Solubility Divergence: Quantitative Physicochemical Differentiation Between the Carboxylic Acid and the Methyl Ester That Affects Extraction, Chromatography, and Formulation

The target compound and its methyl ester analog exhibit measurable differences in lipophilicity and solubility that affect their behavior in extraction, chromatography, and formulation. The target compound has a reported LogP of 1.155 , a consensus Log Po/w of 0.0, a predicted aqueous solubility (ESOL) of 4.7 mg/mL (0.0249 mol/L, Log S = -1.6), and a topological polar surface area (TPSA) of 115.12 Ų . The methyl ester analog has a reported LogP of 1.2434 , a TPSA of 104.12 Ų , and is described as only slightly soluble in DMSO and methanol (requiring sonication), with sparing water solubility . The higher TPSA of the carboxylic acid (115.12 vs. 104.12 Ų, difference of 11.0 Ų) reflects the additional hydrogen bond donor from the carboxyl group (HBD count = 3 vs. 2 for the methyl ester), which contributes to its comparatively higher predicted aqueous solubility.

LogP Lipophilicity Aqueous solubility Bioavailability prediction Chromatographic method development

Best Research, Quality Control, and Industrial Application Scenarios for 3,5-Diamino-6-chloropyrazine-2-carboxylic Acid (CAS 4878-36-8) Based on Verified Differentiation Evidence


Pharmacopeial Impurity Reference Standard for Amiloride Drug Substance and Finished Product QC Release Testing

Pharmaceutical quality control laboratories performing batch release testing of amiloride hydrochloride drug substance or finished dosage forms under EP or USP monographs must use authentic Amiloride EP Impurity B (this compound) as the reference standard for system suitability, identification, and quantification of the hydrolytic degradation product. The compound is supplied with a full characterization package (HPLC, LC-MS, 1H NMR, FT-IR, potency, and structure elucidation report) that meets regulatory data requirements for ANDA submissions [1][2]. Substituting the methyl ester (Impurity A) for Impurity B will result in incorrect peak assignment and failed system suitability, as the two impurities have distinct chromatographic retention times due to their divergent ionization states (pKa 3.94 vs. -0.10) and polarities (TPSA 115.12 vs. 104.12 Ų) .

Key Synthetic Intermediate for Amiloride and Next-Generation Epithelial Sodium Channel (ENaC) Blocker Development

Medicinal chemistry and process chemistry teams engaged in synthesizing amiloride or developing novel ENaC blockers for cystic fibrosis, chronic bronchitis, or hypertension should procure this compound as the direct carboxylic acid precursor for guanidine acylation. The free carboxylic acid enables standard amide coupling strategies (e.g., carbodiimide-mediated activation) that are distinct from the nucleophilic displacement pathway required when using the methyl ester [1][2]. Patents covering 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives as ENaC blockers for airway diseases (e.g., WO 2009/138378, CA2723938A1) explicitly describe the carboxylic acid as the core scaffold from which diverse carboxamide derivatives are elaborated [3].

Stability-Indicating Method Development and Forced Degradation Studies for Amiloride Formulations

Analytical development scientists designing stability-indicating HPLC or UPLC methods for amiloride-containing pharmaceutical products require this compound as the authenticated reference standard for the primary alkaline degradation pathway. Forced degradation studies have experimentally confirmed that treatment of amiloride hydrochloride with sodium hydroxide generates this carboxylic acid via destruction of the guanidine moiety, and UPLC/MS characterization has established its identity [1]. The compound's distinct LogP (1.155) and ionization profile (pKa 3.94) relative to amiloride (pKa 8.7) ensure baseline chromatographic resolution under properly optimized conditions, making it a reliable marker for method specificity validation.

Physicochemical Reference Compound for Computational Modeling and QSAR Studies of Pyrazine-Based Ion Channel Modulators

Computational chemists and QSAR modelers developing predictive models for ENaC blockade or DYRK1A/GSK3B inhibition should use this compound as a reference point in property-based compound selection, leveraging its well-defined physicochemical parameters: LogP of 1.155, TPSA of 115.12 Ų, pKa of 3.94, and HBD count of 3 [1][2]. These values provide a quantitative baseline for assessing the impact of structural modifications (e.g., esterification to the methyl ester: ΔLogP = +0.09, ΔTPSA = -11.0 Ų, ΔHBD = -1) on drug-likeness parameters and predicted pharmacokinetic behavior .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Diamino-6-chloropyrazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.